molecular formula C7H8ClF3N2 B042243 3-(Trifluoromethyl)phenylhydrazine Hydrochloride CAS No. 3107-33-3

3-(Trifluoromethyl)phenylhydrazine Hydrochloride

Cat. No.: B042243
CAS No.: 3107-33-3
M. Wt: 212.6 g/mol
InChI Key: XVVBLYYGZHLQDX-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenylhydrazine hydrochloride (CAS 3107-33-3) is a fluorinated aromatic hydrazine derivative with the molecular formula C₇H₈ClF₃N₂ and a molecular weight of 212.6 g/mol . It is structurally characterized by a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the meta position and a hydrazine (-NH-NH₂) moiety, which is protonated as a hydrochloride salt. This compound is widely used in organic synthesis, particularly in the preparation of pyrazole, pyrazolone, and hydrazone derivatives, which are pivotal in pharmaceutical and agrochemical research . Its electron-withdrawing -CF₃ group enhances reactivity in condensation reactions and influences the physicochemical properties of resultant compounds, such as lipophilicity and metabolic stability .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-2-1-3-6(4-5)12-11;/h1-4,12H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVBLYYGZHLQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70369838
Record name 3-(Trifluoromethyl)phenylhydrazine Hydrochloride
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Molecular Weight

212.60 g/mol
Source PubChem
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CAS No.

3107-33-3
Record name Hydrazine, [3-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
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Record name 3-(Trifluoromethyl)phenylhydrazine Hydrochloride
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Record name [3-(trifluoromethyl)phenyl]hydrazine hydrochloride
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Preparation Methods

Reductive Pathways

Sodium sulfite reduces the diazonium group to hydrazine via a two-electron transfer mechanism, yielding 3-(trifluoromethyl)phenylhydrazine hydrochloride after acidification:

C7H5F3N2+Cl+Na2SO3+HClC7H7F3N2HCl+Na2SO4+H2O\text{C}7\text{H}5\text{F}3\text{N}2^+ \text{Cl}^- + \text{Na}2\text{SO}3 + \text{HCl} \rightarrow \text{C}7\text{H}7\text{F}3\text{N}2\cdot\text{HCl} + \text{Na}2\text{SO}4 + \text{H}_2\text{O}

Critical Parameters

  • Sodium Sulfite Concentration : 15–25% aqueous solutions prevent viscosity issues while ensuring sufficient reductant.

  • Temperature Control : Maintaining 0–25°C during reduction suppresses thermal degradation.

  • Acidification : Post-reduction reflux with concentrated HCl (1–4 h) protonates the hydrazine, precipitating the hydrochloride salt.

Comparative Analysis of Synthetic Protocols

Five experimental trials from the patent CN101781229A were analyzed to identify optimal conditions (Table 1).

Table 1: Impact of Reaction Variables on Yield and Purity

ParameterExample 1Example 2Example 3Example 4Example 5
NaNO₂ (mol ratio) 1.051.11.21.01.05
HCl (mL/g amine) 4.53.61.82.94.3
Reduction Time (h) 32142.5
Yield (%) 8577768080
Purity (%) 97.098.297.199.098.5

Key trends include:

  • Higher HCl volumes (4.5 mL/g) correlate with improved yields (85%) due to enhanced protonation.

  • Extended reduction times (4 h) marginally increase purity (99%) but risk side reactions.

  • Moderate NaNO₂ ratios (1.05–1.2) balance conversion efficiency and cost.

Legacy Methods and Their Limitations

Prior syntheses relied on hazardous reagents, limiting scalability:

Sulfur Dioxide Reduction

Gaseous SO₂ necessitated specialized equipment, with yields ≤60% and poor reproducibility.

Stannous Chloride Reduction

SnCl₂’s toxicity and post-reaction tin waste complicated purification, though purity reached 95%.

Industrial Scalability and Cost Considerations

The sodium sulfite route offers distinct advantages for large-scale production:

  • Reagent Costs : Na₂SO₃ ($0.50/kg) vs. SnCl₂ ($15/kg).

  • Waste Streams : Benign sulfate byproducts vs. toxic tin residues.

  • Throughput : Batch processing achieves >75% yields in ≤4 h .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)phenylhydrazine Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Anticancer Agents

3-(Trifluoromethyl)phenylhydrazine hydrochloride serves as an intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting cancer. It is utilized in the development of isosteviol-fused pyrazolines and pyrazoles, which have shown potential as anticancer agents . The trifluoromethyl group enhances the biological activity of these compounds, making them more effective in inhibiting cancer cell growth.

Inhibitors Development

This compound is also involved in synthesizing various inhibitors that target specific enzymes or pathways associated with disease progression. Its unique chemical properties allow for modifications that can lead to enhanced potency and selectivity .

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. The derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study: Inhibitor Development

Research focused on synthesizing enzyme inhibitors using this compound has shown promising results in targeting specific kinases involved in cancer signaling pathways. The inhibitors demonstrated high selectivity and potency, making them candidates for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)phenylhydrazine Hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. Its trifluoromethyl group enhances its reactivity and stability, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the compounds being synthesized.

Comparison with Similar Compounds

Structural and Physicochemical Differences

Compound Name CAS Number Substituent Position Molecular Formula Molecular Weight (g/mol) Key Applications
Phenylhydrazine hydrochloride 27140-08-9 None (parent compound) C₆H₈ClN₂ 144.6 Pyrazolone synthesis, DNA strand scission studies
2-(Trifluoromethyl)phenylhydrazine hydrochloride 3107-34-4 Ortho (-CF₃) C₇H₈ClF₃N₂ 212.6 Limited data; structural analog for reactivity studies
This compound 3107-33-3 Meta (-CF₃) C₇H₈ClF₃N₂ 212.6 Antimicrobial agents, COX-2 inhibitors, antidiabetic derivatives
4-(Trifluoromethyl)phenylhydrazine hydrochloride 2923-56-0 Para (-CF₃) C₇H₈ClF₃N₂ 212.6 Anticancer and anti-inflammatory agents
4-(Trifluoromethoxy)phenylhydrazine hydrochloride 133115-72-7 Para (-OCF₃) C₇H₇ClF₃N₂O 228.6 Pharmacological probes, unknown specifics

Key Observations :

  • Substituent Position : The meta-substituted -CF₃ group in this compound offers steric and electronic advantages in forming heterocyclic compounds compared to ortho or para isomers. For example, in pyrazole synthesis, meta substitution avoids steric hindrance during cyclization .
  • Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity at the hydrazine moiety, facilitating nucleophilic attacks in reactions with ketones or esters. This contrasts with the parent phenylhydrazine, which requires harsher conditions for similar transformations .

Biological Activity

3-(Trifluoromethyl)phenylhydrazine hydrochloride (CAS No. 3107-33-3) is a chemical compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

  • Molecular Formula : C₇H₇F₃N₂
  • Boiling Point : 80–83 °C at 9 mmHg
  • Density : 1.348 g/cm³
  • Flash Point : 107 °C (224 °F)

This compound exhibits biological activity through several mechanisms, primarily involving the modulation of enzymatic pathways and interaction with various biological targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated as a potential inhibitor of soluble epoxide hydrolase (sEH), which plays a critical role in the metabolism of bioactive lipids that regulate inflammation and pain responses .
  • Antioxidant Activity : Research indicates that this compound may possess antioxidant properties, reducing oxidative stress by scavenging free radicals. This activity is crucial for protecting cells from damage and could have implications in neuroprotection and anti-inflammatory therapies.

Anticancer Potential

Several studies have investigated the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines, including:

  • Breast Cancer Cells : In vitro studies demonstrated that the compound effectively inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis.
  • Lung Cancer Cells : The compound exhibited cytotoxic effects against lung cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Studies

  • Study on sEH Inhibition :
    • A recent study evaluated the structure-activity relationship (SAR) of various derivatives of phenylhydrazine, including 3-(trifluoromethyl)phenylhydrazine. The results indicated that modifications to the trifluoromethyl group significantly enhanced sEH inhibition potency, with some derivatives exhibiting nanomolar IC50 values .
  • Antioxidant Activity Assessment :
    • In a comparative study assessing several hydrazine derivatives for their antioxidant capabilities, 3-(trifluoromethyl)phenylhydrazine showed significant radical scavenging activity, outperforming many known antioxidants in specific assays .

Table: Summary of Biological Activities

Activity TypeEffectivenessReference
sEH InhibitionIC50 < 1 µM
Anticancer (Breast)Induces apoptosis
Anticancer (Lung)Cytotoxic effects
AntioxidantSignificant activity

Q & A

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Methodological Answer :
  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure, as recommended by NIOSH guidelines .
  • Spill Management : Neutralize spills with 10% NaOH solution before disposal, avoiding aqueous rinses to prevent environmental contamination .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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